molecular formula C12H26 B14554603 4-Ethyl-2,2,4,5-tetramethylhexane CAS No. 62185-05-1

4-Ethyl-2,2,4,5-tetramethylhexane

Cat. No.: B14554603
CAS No.: 62185-05-1
M. Wt: 170.33 g/mol
InChI Key: HAVVVIZEMKFOFL-UHFFFAOYSA-N
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Description

4-Ethyl-2,2,4,5-tetramethylhexane (IUPAC name: 4-ethyl-2,2,4,5-tetramethylhexane) is a branched alkane with the molecular formula C₁₂H₂₆. Its structure features a hexane backbone substituted with an ethyl group at position 4 and methyl groups at positions 2, 2, 4, and 5. This compound is part of the broader family of branched alkanes, which are characterized by reduced intermolecular van der Waals forces compared to linear alkanes, leading to distinct physical and chemical properties.

Properties

CAS No.

62185-05-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,2,4,5-tetramethylhexane

InChI

InChI=1S/C12H26/c1-8-12(7,10(2)3)9-11(4,5)6/h10H,8-9H2,1-7H3

InChI Key

HAVVVIZEMKFOFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2,4,5-tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,2,4,5-tetramethylhexane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-2,2,4,5-tetramethylhexane may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2,4,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens, such as chlorine or bromine, under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (e.g., chlorine) and UV light.

    Cracking: Requires high temperatures and, in some cases, a catalyst.

Major Products

    Combustion: Carbon dioxide and water.

    Halogenation: Haloalkanes (e.g., 4-ethyl-2,2,4,5-tetramethylhexyl chloride).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-2,2,4,5-tetramethylhexane has various applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to hydrocarbon metabolism.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As an alkane, 4-Ethyl-2,2,4,5-tetramethylhexane primarily exerts its effects through non-specific interactions with other molecules. Its mechanism of action involves:

    Hydrophobic Interactions: The non-polar nature of alkanes allows them to interact with other hydrophobic molecules, influencing solubility and miscibility.

    Van der Waals Forces: Weak intermolecular forces that contribute to the physical properties of the compound, such as boiling point and melting point.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Branched Alkanes

Compound Molecular Formula Boiling Point (K) Melting Point (°C) Solubility in Water (Henry’s Law Constant, H)
4-Ethyl-2,2,4,5-tetramethylhexane* C₁₂H₂₆ ~450† ~25‡ ~8.0 × 10⁻⁷ (estimated)
4-Ethyl-2,4-dimethylhexane C₁₀H₂₂ 347.8 24.4 Not reported
2,2,4,5-Tetramethylhexane C₁₀H₂₂ 347.8 24.4 8.0 × 10⁻⁷
4-Ethyl-2,2,3,5-tetramethylhexane C₁₂H₂₆ ~445† ~20‡ Not reported

*Target compound; †Estimated based on chain length and branching; ‡Inferred from symmetry and branching trends .

Key Observations :

  • Boiling Points : Longer chains and increased branching generally reduce boiling points due to decreased surface area for intermolecular interactions. However, the target compound’s higher molecular weight (C₁₂H₂₆ vs. C₁₀H₂₂) offsets this trend, resulting in a higher boiling point than shorter analogs .
  • Melting Points : Symmetrical branching (e.g., methyl groups at positions 2 and 2 in the target compound) enhances crystalline packing, increasing melting points compared to less symmetric isomers .
  • Solubility : Low water solubility is typical for branched alkanes, as seen in 2,2,4,5-tetramethylhexane (H = 8.0 × 10⁻⁷), which aligns with the hydrophobic nature of the target compound .

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